4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide
Overview
Description
4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a phenylprop-2-enoyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoic acid and 4-aminobenzamide.
Formation of the Amide Bond: The 4-bromobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the amide bond.
Introduction of the Phenylprop-2-enoyl Group: The resulting intermediate is then reacted with cinnamoyl chloride (derived from cinnamic acid) in the presence of a base to introduce the phenylprop-2-enoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the amide linkage can be reduced to an amine.
Oxidation Reactions: The phenylprop-2-enoyl group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of substituted derivatives.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: It may be used in studies to understand its interaction with biological targets.
Materials Science: It can be explored for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide involves its interaction with specific molecular targets. The phenylprop-2-enoyl group may interact with enzymes or receptors, leading to modulation of their activity. The bromine atom can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide
- 4-bromo-N-(4-{4-[(4-bromobenzoyl)amino]benzyl}phenyl)benzamide
Uniqueness
4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide is unique due to the presence of the phenylprop-2-enoyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c23-18-9-7-17(8-10-18)22(27)25-20-13-11-19(12-14-20)24-21(26)15-6-16-4-2-1-3-5-16/h1-15H,(H,24,26)(H,25,27)/b15-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSJWTBDZQOZKK-GIDUJCDVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.